molecular formula C16H14N4O5S B11605656 2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol

2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(3-nitrobenzylidene)hydrazinyl]ethanol

Cat. No.: B11605656
M. Wt: 374.4 g/mol
InChI Key: GQPOEWFSHWCQKI-GZTJUZNOSA-N
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Description

3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE is a complex organic compound that features a nitrobenzaldehyde moiety linked to a benzisothiazole ring system through a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 3-nitrobenzaldehyde with a hydrazine derivative to form the hydrazone linkage. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

    Introduction of the Benzisothiazole Ring: The benzisothiazole ring system is introduced through a cyclization reaction involving the hydrazone intermediate. This step may require the use of a strong acid or base as a catalyst and elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group or the benzisothiazole ring.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Products may include nitrobenzene derivatives or oxidized benzisothiazole compounds.

    Reduction: Products may include amine derivatives of the original compound.

    Substitution: Products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine

    Drug Development: The compound’s unique structure may be explored for potential pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Biochemical Probes: It can be used as a probe to study biological pathways and molecular interactions.

Industry

    Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, leading to a biological response. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA function.

Comparison with Similar Compounds

Similar Compounds

    3-Nitrobenzaldehyde Hydrazones: Compounds with similar hydrazone linkages but different substituents on the benzaldehyde or hydrazine moieties.

    Benzisothiazole Derivatives: Compounds with variations in the benzisothiazole ring system, such as different substituents or functional groups.

Uniqueness

The uniqueness of 3-NITROBENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE lies in its combination of functional groups and ring systems, which may confer unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[(1,1-dioxo-1,2-benzothiazol-3-yl)-[(E)-(3-nitrophenyl)methylideneamino]amino]ethanol

InChI

InChI=1S/C16H14N4O5S/c21-9-8-19(17-11-12-4-3-5-13(10-12)20(22)23)16-14-6-1-2-7-15(14)26(24,25)18-16/h1-7,10-11,21H,8-9H2/b17-11+

InChI Key

GQPOEWFSHWCQKI-GZTJUZNOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCO)N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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